

# structure-activity relationship of 6-modified purine riboside analogues as hSTING activators

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 6-Chloropurine riboside

Cat. No.: B1219661

[Get Quote](#)

## Comparative Guide to 6-Modified Purine Riboside Analogues as hSTING Activators

This guide provides a comparative analysis of 6-modified purine riboside analogues as activators of the human Stimulator of Interferon Genes (hSTING) protein. The structure-activity relationship (SAR) of these compounds is explored, and their performance is compared with other classes of STING agonists. This document is intended for researchers, scientists, and drug development professionals working in immunology and oncology.

## Introduction to hSTING Activation

The stimulator of interferon genes (STING) is a critical component of the innate immune system. As a transmembrane protein residing in the endoplasmic reticulum, STING plays a pivotal role in detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage. Activation of STING triggers a signaling cascade that leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which in turn orchestrate an adaptive immune response. This has positioned STING as a promising therapeutic target for various applications, including cancer immunotherapy, vaccines, and infectious diseases.[\[1\]](#)[\[2\]](#)

A variety of STING agonists have been developed, broadly categorized as cyclic dinucleotides (CDNs), non-nucleotide small molecules, and the focus of this guide, nucleoside analogues. The 6-modified purine riboside analogues represent a novel class of hSTING activators with potential advantages over other types of agonists.

# Structure-Activity Relationship of 6-Modified Purine Riboside Analogues

A study by Bonnac et al. (2020) described the synthesis and evaluation of twenty-nine 6-modified purine riboside analogues for their ability to activate hSTING. The core structure of these analogues is a purine riboside, with modifications primarily at the 6-position of the purine ring.

The key findings from the structure-activity relationship studies indicate that the nature of the substituent at the 6-position significantly influences hSTING activation. Specifically, 6-O-alkyl purine riboside analogues were identified as active hSTING activators. The length and branching of the alkyl chain, as well as the presence of other functional groups, were found to modulate the potency of these compounds. Some of these analogues were shown to activate hSTING without associated cytotoxicity, a crucial aspect for therapeutic development.

Due to the inability to access the full quantitative dataset from the primary publication, a detailed table of all twenty-nine analogues and their corresponding EC50 values cannot be provided at this time. However, the available information highlights the promise of 6-O-alkyl modifications for potent hSTING activation.

## Comparison with Alternative hSTING Activators

The 6-modified purine riboside analogues are one of several classes of compounds that can activate hSTING. A comparison with other well-established STING agonists, such as cyclic dinucleotides and non-nucleotide agonists, is essential for understanding their relative therapeutic potential.

## Data Presentation: Comparative Potency of STING Agonists

The following tables summarize the potency of representative STING agonists from different classes. The data is presented as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50) from competitive binding assays.

Table 1: Potency of 6-Modified Purine Riboside Analogues and Other Nucleoside Analogues

| Compound Class                       | Specific Compound/Modification | Potency (EC50/IC50)                         | Cell Line/Assay  | Reference |
|--------------------------------------|--------------------------------|---------------------------------------------|------------------|-----------|
| 6-Modified Purine Riboside Analogues | 6-O-alkyl substitution         | Active (Specific EC50 values not available) | THP1-Dual™ Cells |           |
| Other Purine Analogues               | 6-Mercaptapurine Riboside      | Not reported as a direct STING activator    |                  | N/A       |

Table 2: Potency of Cyclic Dinucleotide (CDN) STING Agonists

| Compound   | Potency (EC50) | Cell Line/Assay             | Reference |
|------------|----------------|-----------------------------|-----------|
| 2'3'-cGAMP | ~20 nM         | L929 cells (IFNβ induction) |           |
| 3'3'-cGAMP | 15 - 42 nM     | L929 cells (IFNβ induction) |           |
| c-di-GMP   | >500 nM        | L929 cells (IFNβ induction) |           |

Table 3: Potency of Non-Nucleotide STING Agonists

| Compound               | Potency<br>(EC50/IC50)                      | Cell Line/Assay            | Reference |
|------------------------|---------------------------------------------|----------------------------|-----------|
| diABZI                 | 130 nM (EC50, IFN- $\beta$ induction)       | Human PBMCs                |           |
| diABZI                 | 20 $\pm$ 0.8 nM (IC50, binding)             | hSTING competitive binding |           |
| MSA-2                  | Low $\mu$ M (EC50)                          | Human STING activation     |           |
| MSA-2 (covalent dimer) | 8 $\pm$ 7 nM (EC50, IFN- $\beta$ secretion) | THP-1 cells                |           |
| SR-717                 | 3.6 $\mu$ M (EC80, IFN- $\beta$ induction)  | Not specified              |           |
| SR-717                 | 7.8 $\mu$ M (IC50, binding)                 | hSTING competitive binding |           |

## Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of STING agonists.

### hSTING Activation Assay in THP1-Dual™ Reporter Cells

This assay is commonly used to screen for and characterize STING agonists by measuring the activation of downstream signaling pathways.

#### 1. Cell Culture:

- THP1-Dual™ cells (InvivoGen) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100  $\mu$ g/mL Normocin™, and 10  $\mu$ g/mL Blasticidin. For selection, Zeocin™ is added at 100  $\mu$ g/mL.
- Cells are maintained in a humidified incubator at 37°C with 5% CO<sub>2</sub>.

#### 2. Assay Procedure:

- Cell Seeding: Seed THP1-Dual™ cells into a 96-well plate at a density of 100,000 to 200,000 cells per well in 180  $\mu$ L of culture medium.
- Compound Addition: Prepare serial dilutions of the test compounds (6-modified purine riboside analogues or other STING agonists) in culture medium. Add 20  $\mu$ L of the compound dilutions to the respective wells. Include a positive control (e.g., 2'3'-cGAMP) and a vehicle control (e.g., DMSO).
- Incubation: Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 18-24 hours.

### 3. Reporter Gene Detection (Luciferase Assay):

- The activation of the IRF pathway is measured by the activity of Lucia luciferase, a secreted luciferase.
- Sample Collection: After incubation, collect 20  $\mu$ L of the cell culture supernatant.
- Assay Reagent: Prepare the QUANTI-Luc™ reagent (InvivoGen) according to the manufacturer's instructions.
- Measurement: Add 50  $\mu$ L of the QUANTI-Luc™ reagent to a well of a white 96-well plate, then add the 20  $\mu$ L of supernatant. Measure the luminescence immediately using a luminometer.

### 4. Data Analysis:

- The relative light units (RLU) are plotted against the compound concentration.
- The EC50 values are calculated using a non-linear regression analysis (e.g., log(agonist) vs. response) in a suitable software like GraphPad Prism.

## Mandatory Visualization STING Signaling Pathway





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Structure activity relationship, 6-modified purine riboside analogues to activate hSTING, stimulator of interferon genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- To cite this document: BenchChem. [structure-activity relationship of 6-modified purine riboside analogues as hSTING activators]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1219661#structure-activity-relationship-of-6-modified-purine-riboside-analogues-as-hsting-activators>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

